2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde
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Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 4-(trifluoromethyl)benzaldehyde using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability. These groups can influence the compound’s interaction with biological targets, such as enzymes and receptors, by altering the electronic environment and steric properties of the molecule. This can lead to the formation of stable enzyme-inhibitor complexes or receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its fluorinated benzaldehyde core and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which can be advantageous in both synthetic and biological contexts .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKDRIDXWMEATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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